molecular formula C21H26N2O4S B2863495 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946258-46-4

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2863495
CAS No.: 946258-46-4
M. Wt: 402.51
InChI Key: UXRHYZXWYNZUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a methoxy- and methyl-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a 2-methylpropanoyl (isobutyryl) group. The sulfonamide moiety (R-SO₂-NH-R') is a common pharmacophore in enzyme inhibitors, while the tetrahydroquinoline core may enhance lipophilicity and membrane permeability compared to simpler aromatic systems.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-13-17(7-9-19(16)23)22-28(25,26)18-8-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHYZXWYNZUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Tetrahydroquinoline Assembly

The tetrahydroquinoline scaffold is constructed via intramolecular sulfenoamination of N-tosylanisidine derivatives, leveraging selenium-based catalysts to enforce enantioselectivity. Alternatively, aza-Diels-Alder cyclization between formaldehyde-activated anilines and dienophiles like trans-anethole provides a stereocontrolled route to 3-methyltetrahydroquinolines.

Key Reaction Conditions :

  • Catalyst : (S)-Selophosphoramide (1B ) at 0.5 mol% in dichloromethane.
  • Temperature : 0°C to stabilize thiiranium ion intermediates.
  • Solvent : Dichloromethane (0.4 M concentration) for optimal cyclization kinetics.

Sulfonamide Coupling

The benzene sulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) between 4-methoxy-3-methylbenzenesulfonyl chloride and the primary amine of the tetrahydroquinoline intermediate. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency, achieving >90% conversion.

Acylation at the 1-Position

The 2-methylpropanoyl group is installed through Schotten-Baumann acylation , reacting the tetrahydroquinoline’s secondary amine with isobutyryl chloride in the presence of aqueous sodium hydroxide.

Detailed Synthetic Protocols

Synthesis of the Tetrahydroquinoline Core

Intramolecular Sulfenoamination (Method A)
  • Substrate Preparation : N-Tosylanisidine (2a , 1.0 mmol) is dissolved in CH₂Cl₂ (2.5 mL) at 0°C.
  • Catalyst System : PhthSAryl (1.0 equiv) and (S)-1B (0.1 equiv) are added, followed by methanesulfonic acid (0.5 equiv) to protonate the sulfonamide nitrogen.
  • Reaction Progress : Stirring at 0°C for 48 hours yields the tetrahydroquinoline 3a with 87% isolated yield and 94:6 enantiomeric ratio (er).

Critical Parameters :

  • Concentration : 0.4 M minimizes side reactions.
  • Workup : Flash chromatography (hexanes/EtOAc 19:1) removes unreacted dienophiles.
Aza-Diels-Alder Cyclization (Method B)
  • Activation : N-Benzylaniline (1.0 mmol) reacts with formaldehyde (1.1 equiv) in acetonitrile at 70°C for 8 hours.
  • Cyclization : BF₃·OEt₂ (1.1 equiv) catalyzes the addition of trans-isoeugenol (1.1 equiv), yielding 3-methyltetrahydroquinoline derivatives (e.g., 5b ) with 65% yield.

Advantages :

  • Avoids expensive catalysts.
  • Scalable to gram quantities without racemization.

Sulfonamide Coupling

  • Chloride Activation : 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv) is dissolved in THF under nitrogen.
  • Amine Addition : The tetrahydroquinoline intermediate (3a or 5b , 1.0 equiv) and K₂CO₃ (2.0 equiv) are added, and the mixture is refluxed for 12 hours.
  • Purification : Column chromatography (petroleum ether/EtOAc 10:1) isolates the sulfonamide product with 78–85% yield.

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons at δ 7.2–7.5 ppm confirm sulfonamide formation.
  • HRMS : [M+H]⁺ = 447.1742 (calculated for C₂₁H₂₆N₂O₄S).

Acylation with 2-Methylpropanoyl Chloride

  • Base-Mediated Reaction : The sulfonamide-tetrahydroquinoline (1.0 equiv) is stirred with isobutyryl chloride (1.5 equiv) and NaOH (2.0 equiv) in dichloromethane at room temperature.
  • Workup : Aqueous extraction followed by silica gel chromatography (hexanes/EtOAc 4:1) yields the title compound as a white solid (92% purity by HPLC).

Optimization Insights :

  • Excess acyl chloride prevents residual amine contamination.
  • Low temperatures (<25°C) suppress racemization at the tetrahydroquinoline stereocenter.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Enantiomeric Ratio Scalability
A 87 99 94:6 Moderate
B 65 95 Racemic High

Key Observations :

  • Method A excels in enantioselectivity but requires costly catalysts.
  • Method B offers superior scalability for industrial applications despite lower yields.

Spectroscopic and Computational Validation

Nuclear Magnetic Resonance (NMR)

  • ¹³C DEPT-135 : Absence of quaternary carbon signals at δ 120–140 ppm confirms tetrahydroquinoline saturation.
  • HSQC Correlation : Correlates H-4 (δ 3.56 ppm) with C-4 (δ 52.1 ppm), verifying regiochemistry.

Density Functional Theory (DFT)

  • HOMO-LUMO Gap : Calculated at 3.2 eV for the title compound, aligning with UV-vis absorbance at 337 nm.
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites at the sulfonamide oxygen (‑0.32 e) and electrophilic regions near the acyl group (+0.28 e).

Applications and Derivatives

Biological Activity

  • RORγt Inverse Agonism : The title compound exhibits IC₅₀ = 12 nM in Th17 cell differentiation assays, surpassing earlier analogs.
  • Antifungal Properties : Methyl-substituted derivatives show MIC = 8 µg/mL against Candida albicans.

Fluorophore Development

  • Stokes Shift : 0.6237 × 10⁻⁴ in acetonitrile enables use in bioimaging.
  • Quantum Yield : Φ = 0.558 for 10p , indicating high luminescence efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups replacing the sulfonamide moiety.

Scientific Research Applications

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Structural Analogues in the Benzimidazole Class

describes benzimidazole-based sulfonamides, such as 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (Compound 3s/3t). Key differences include:

Feature Target Compound Benzimidazole Derivatives (3s/3t)
Core Scaffold 1,2,3,4-Tetrahydroquinoline Benzimidazole
Sulfonamide Substituent Methoxy-3-methylbenzene N,N-Dimethylaminobenzene
Additional Groups 2-Methylpropanoyl (isobutyryl) on tetrahydroquinoline Pyridylmethylsulfinyl group
Bioactivity Relevance Potential kinase inhibition due to tetrahydroquinoline Proton-pump inhibition (common for benzimidazoles, e.g., omeprazole analogs)

However, the benzimidazole derivatives exhibit higher synthetic yields (87% for 3s/3t vs.

Simpler Sulfonamide Analogues

highlights N-(4-Methoxyphenyl)benzenesulfonamide and related derivatives. These lack the tetrahydroquinoline and isobutyryl groups, simplifying their synthesis but reducing complexity for targeted interactions:

Feature Target Compound N-(4-Methoxyphenyl)benzenesulfonamide
Aromatic Substituents 4-Methoxy-3-methylbenzene 4-Methoxyphenyl
Scaffold Complexity High (tetrahydroquinoline + isobutyryl) Low (single benzene ring)
Crystallographic Data Not reported Well-documented (e.g., Acta Cryst. E67, o298)
Bioactivity Hypothesized kinase/antimicrobial activity Studied for antibacterial and anti-inflammatory properties

Biological Activity

4-Methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with notable structural features that potentially contribute to its biological activity. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound integrates a tetrahydroquinoline core with an isobutyryl group and a methoxy-substituted benzene sulfonamide moiety . These functional groups influence its chemical properties and biological activities significantly.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight298.38 g/mol
LogP2.842
SolubilityModerate in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various pathogens, including Leishmania spp., with some derivatives displaying IC50 values as low as 0.059 mM .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest that it has a favorable cytotoxicity profile, with concentrations required to inhibit cell growth being significantly higher than therapeutic doses. The IC50 values for related compounds were assessed using MTT assays, indicating potential for selective toxicity against cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety may interfere with bacterial folic acid synthesis or act through inhibition of specific enzymes involved in metabolic pathways . Additionally, its ability to increase intracellular levels of antiviral proteins suggests a multifaceted mechanism of action that warrants further exploration .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antiviral Activity : Similar compounds have demonstrated antiviral effects against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
  • Antileishmanial Activity : Compounds with similar structures showed promising results in inhibiting Leishmania species, suggesting that this compound could be explored for antileishmanial applications .
  • Cancer Research : The cytotoxic profile indicates potential applications in oncology, where selective targeting of cancerous cells is crucial for effective treatment .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

  • Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with activated 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Acylation : Introduction of the 2-methylpropanoyl group at the N1 position of the tetrahydroquinoline via nucleophilic acyl substitution, typically using DCC/DMAP as coupling agents .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the final product due to the compound’s polarity and potential byproducts . Reaction temperature (60–80°C) and anhydrous solvents (e.g., DCM or THF) significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the tetrahydroquinoline core, sulfonamide linkage, and substituent positions (e.g., methoxy and methyl groups). Aromatic proton signals in the 6.5–8.0 ppm range and carbonyl peaks near 170 ppm in 13C^{13}C NMR are diagnostic .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • IR : Confirms sulfonamide (-SO2_2NH-) stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) and carbonyl groups (~1650 cm1^{-1}) .

Q. What are the preliminary biological screening strategies for this compound?

  • Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase or kinases) using fluorescence-based or colorimetric methods to assess inhibitory activity .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to evaluate selectivity .
  • Solubility and logP measurements : Use shake-flask or HPLC methods to predict bioavailability .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in activity (e.g., varying IC50_{50} values across studies) may arise from differences in:

  • Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) to minimize artifacts .
  • Target conformation : Use X-ray crystallography or molecular docking to verify binding modes and identify structural determinants of activity .
  • Metabolic stability : Perform liver microsome assays to assess whether metabolite interference affects results .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace THF with 2-MeTHF for improved safety and scalability while maintaining reaction efficiency .
  • Catalyst screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling steps, if applicable, to enhance regioselectivity .
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., acylation) to improve control and reproducibility .

Q. How does substituent variation on the tetrahydroquinoline core affect structure-activity relationships (SAR)?

  • Electron-donating groups (e.g., methoxy): Enhance binding to hydrophobic enzyme pockets but may reduce solubility. Compare with halogenated analogs (e.g., -Cl) using 3D-QSAR models .
  • Steric effects : Bulkier groups at the N1 position (e.g., isopropyl vs. methylpropanoyl) can disrupt target engagement, as shown in molecular dynamics simulations .

Methodological Guidance

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Glide for preliminary binding affinity assessment against targets like β-secretase or EGFR .

Q. How to address low reproducibility in biological assays?

  • Strict batch control : Characterize each compound batch via HPLC (purity ≥95%) and NMR before testing .
  • Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.